

A Researcher's Guide: SDS vs. Tween 20 in Antibody Dilution Buffers

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Compound of Interest

Compound Name: Tween 20

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For researchers, scientists, and drug development professionals, the composition of an antibody dilution buffer is a critical factor influencing the success of immunoassays. The choice of detergent, in particular, can significantly impact the signal-to-noise ratio, specificity, and overall reliability of techniques like Western blotting and ELISA. This guide provides an objective comparison of two commonly used detergents, Sodium Dodecyl Sulfate (SDS) and **Tween 20**, supported by experimental data and detailed protocols.

At a Glance: Key Differences

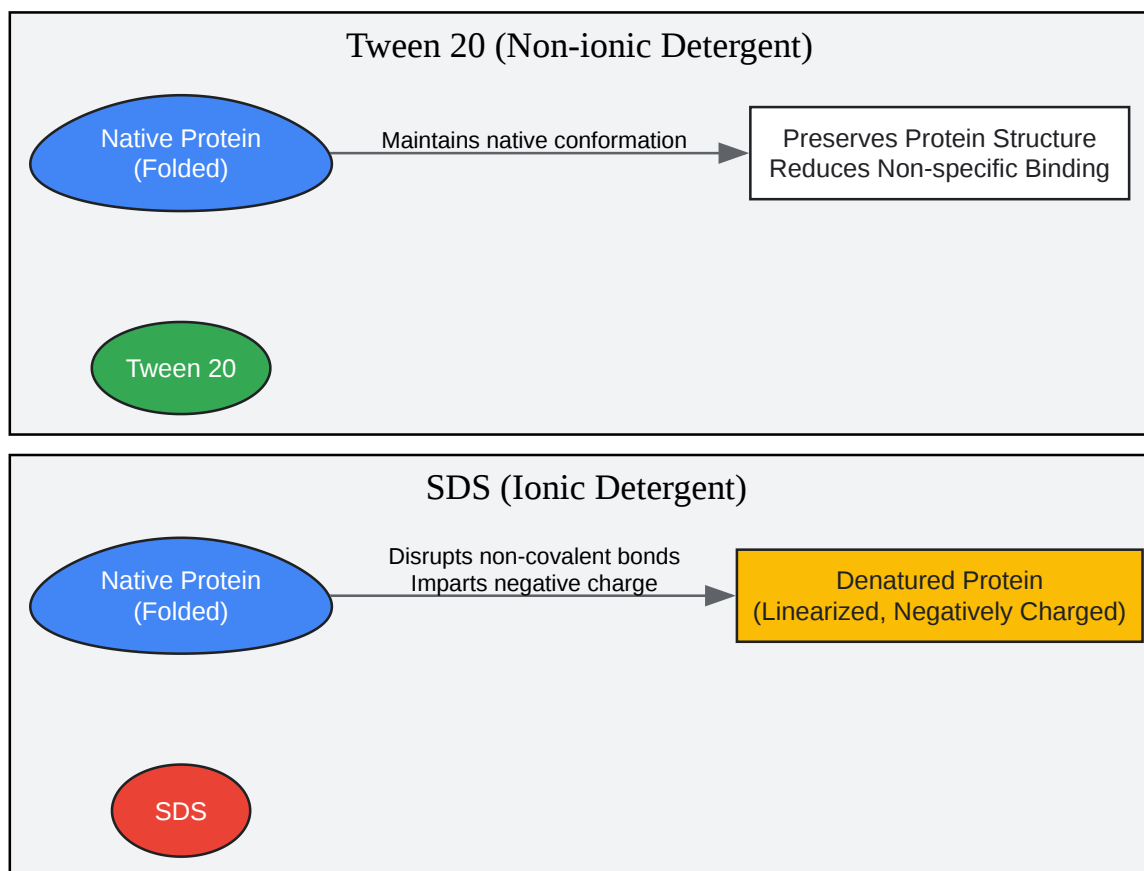
Feature	SDS (Sodium Dodecyl Sulfate)	Tween 20 (Polysorbate 20)
Detergent Type	Ionic (anionic)	Non-ionic
Denaturing Ability	Strong denaturing agent	Non-denaturing, mild
Primary Function	Disrupts protein structure, imparts uniform negative charge	Reduces non-specific binding, enhances surface wetting
Typical Concentration	0.01-0.02% (in secondary antibody diluent for WB on PVDF)	0.05-0.1% (in primary and secondary antibody diluents and wash buffers)
Primary Application	Western Blot (secondary antibody diluent for PVDF membranes)	Western Blot, ELISA, IHC (wash buffers, antibody diluents, blocking buffers)
Effect on Antibody-Antigen Interaction	Can disrupt interactions at higher concentrations	Generally preserves interactions; may have a renaturing effect[1]
Signal-to-Noise Ratio	Can reduce background on PVDF membranes	Generally improves signal-to-noise by reducing background[2]

Mechanism of Action: Ionic vs. Non-ionic Detergents

The fundamental difference in the performance of SDS and **Tween 20** lies in their chemical nature. SDS is an ionic detergent that is a powerful denaturing agent. It disrupts the non-covalent bonds that maintain a protein's secondary and tertiary structures, effectively linearizing the protein and imparting a uniform negative charge.[3][4] This property is essential for SDS-PAGE, where proteins are separated based on their molecular weight.[5]

In contrast, **Tween 20** is a non-ionic detergent, meaning it has no net electrical charge.[3][6] It is much milder than SDS and does not typically denature proteins.[3][6] Its primary role in immunoassays is to reduce non-specific binding by blocking hydrophobic interactions between

proteins and the solid phase (e.g., nitrocellulose or PVDF membrane, ELISA plate).[2] It also helps in the uniform wetting of surfaces.



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Mechanism of action of SDS and **Tween 20** on proteins.

Performance in Western Blotting

In Western blotting, the choice between SDS and **Tween 20** in the antibody dilution buffer depends on the membrane type and the specific goals of the experiment.

Tween 20 is the standard choice for most Western blot applications. It is typically included in both the primary and secondary antibody dilution buffers at a concentration of 0.05-0.1%.[2][7] Its mild nature helps to reduce background noise without significantly affecting the antibody-antigen binding.[2]

SDS is generally not used in the primary antibody dilution buffer as its denaturing properties can disrupt the epitope recognized by the primary antibody.[7][8] However, for fluorescent Western blotting on polyvinylidene fluoride (PVDF) membranes, the addition of a very low concentration of SDS (0.01-0.02%) to the secondary antibody dilution buffer can be beneficial.[7][9] This is because PVDF membranes can have higher autofluorescence, and the small amount of SDS helps to reduce this background, leading to a cleaner signal.[9] It is crucial to note that SDS should not be used with nitrocellulose membranes as it can strip proteins from the membrane.[7]

Quantitative Performance Comparison in Western Blotting (Typical Expected Results)

Parameter	0.1% Tween 20 in Antibody Diluent	0.02% SDS in Secondary Antibody Diluent (PVDF)
Signal Intensity	High	Generally High
Background	Low	Very Low
Signal-to-Noise Ratio	Good to Excellent	Excellent
Risk of Protein Stripping	Low	Moderate (especially on nitrocellulose)
Compatibility	Nitrocellulose and PVDF	PVDF only

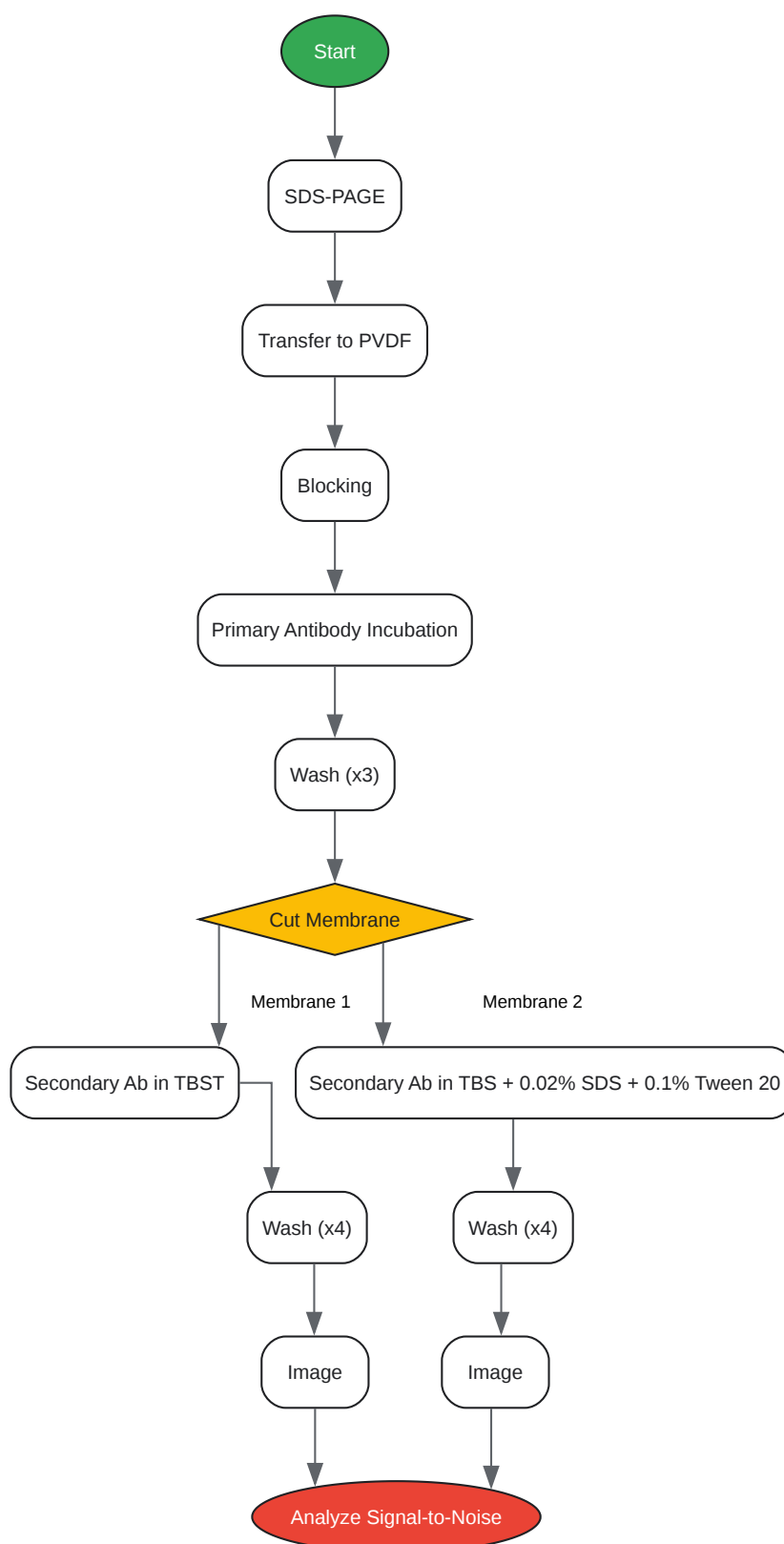
Experimental Protocol: Comparison of Tween 20 and SDS in Secondary Antibody Dilution for Western Blot

This protocol outlines a method to compare the effects of **Tween 20** and a low concentration of SDS in the secondary antibody dilution buffer for a fluorescent Western blot on a PVDF membrane.

- Protein Separation and Transfer:
 - Separate protein lysate via SDS-PAGE.
 - Transfer proteins to a low-fluorescence PVDF membrane.

- Blocking:
 - Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% **Tween 20** - TBST).
- Primary Antibody Incubation:
 - Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
- Washing:
 - Wash the membrane three times for 5 minutes each with TBST.
- Secondary Antibody Incubation (The Variable Step):
 - Cut the membrane in half (if the target protein is present across the entire blot).
 - Membrane Half 1: Incubate with the fluorescently-labeled secondary antibody diluted in TBST.
 - Membrane Half 2: Incubate with the fluorescently-labeled secondary antibody diluted in TBS containing 0.02% SDS and 0.1% **Tween 20**.
 - Incubate both halves for 1 hour at room temperature, protected from light.
- Final Washes:
 - Wash both membrane halves four times for 5 minutes each with TBST, protected from light.
 - Rinse with TBS to remove residual **Tween 20**.
- Imaging and Analysis:
 - Image the blot using a fluorescent imaging system.

- Quantify the signal intensity of the target protein band and the background in a region without bands for both membrane halves.
- Calculate the signal-to-noise ratio for each condition.



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Western blot experimental workflow for comparing detergents.

Performance in ELISA

In Enzyme-Linked Immunosorbent Assays (ELISA), maintaining the native conformation of both the antigen and the antibody is crucial for accurate detection.

Tween 20 is the detergent of choice for ELISA.^[10] It is commonly used in wash buffers (0.05-0.1%) to remove non-specifically bound proteins and reduce background.^{[2][10]} It can also be included in the antibody dilution buffer to prevent non-specific binding of the antibody to the well surface.^{[2][10]} Studies have shown that varying the concentration of **Tween 20** can impact the binding of some antibodies, with 0.1% often being optimal for minimizing background.^[1]

SDS is generally not recommended for use in ELISA antibody dilution buffers. Its denaturing properties can alter the conformation of the coated antigen or the antibody, leading to a loss of signal.^[11] Detergents with a net charge, like SDS, can also interfere with the assay reactants.^[11]

Quantitative Performance Comparison in ELISA (Typical Expected Results)

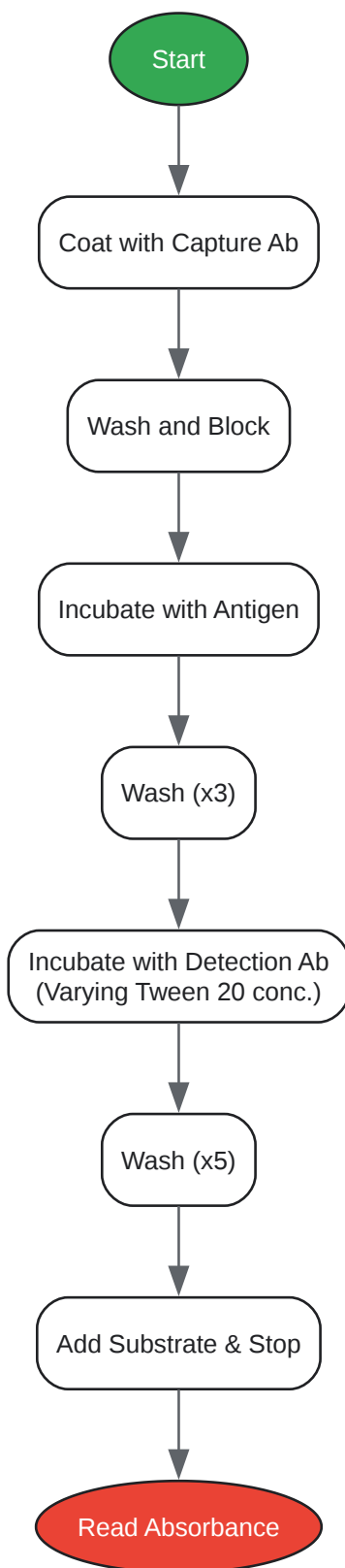
Parameter	0.05% Tween 20 in Antibody Diluent	SDS in Antibody Diluent
Signal Intensity	High	Significantly Reduced or Abolished
Background	Low	N/A (due to signal loss)
Signal-to-Noise Ratio	High	Poor
Preservation of Protein Structure	Excellent	Poor
Recommendation	Highly Recommended	Not Recommended

Experimental Protocol: Evaluating Tween 20 Concentration in ELISA Antibody Diluent

This protocol describes a method to determine the optimal concentration of **Tween 20** in the antibody dilution buffer for a sandwich ELISA.

- Coating:
 - Coat a 96-well microplate with the capture antibody overnight at 4°C.
- Washing and Blocking:
 - Wash the plate three times with PBS containing 0.05% **Tween 20** (PBST).
 - Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
- Antigen Incubation:
 - Wash the plate three times with PBST.
 - Add the antigen standards and samples to the wells and incubate for 2 hours at room temperature.
- Detection Antibody Incubation (The Variable Step):
 - Wash the plate three times with PBST.
 - Prepare dilutions of the HRP-conjugated detection antibody in a blocking buffer containing different concentrations of **Tween 20** (e.g., 0%, 0.05%, 0.1%, 0.2%).
 - Add the different detection antibody dilutions to the respective wells and incubate for 1-2 hours at room temperature.
- Final Washes and Development:
 - Wash the plate five times with PBST.
 - Add the substrate solution (e.g., TMB) and incubate until color develops.
 - Stop the reaction with a stop solution.
- Data Acquisition and Analysis:
 - Read the absorbance at the appropriate wavelength.

- Compare the standard curves and the signal-to-background ratios for each **Tween 20** concentration to determine the optimal condition.



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ELISA experimental workflow for optimizing **Tween 20**.

Conclusion and Recommendations

The choice between SDS and **Tween 20** in antibody dilution buffers is highly dependent on the specific immunoassay and its components.

- For general use in Western blotting and ELISA, **Tween 20** is the superior choice. Its mild, non-denaturing nature effectively reduces non-specific binding, leading to a better signal-to-noise ratio without compromising the integrity of the antibody-antigen interaction. A concentration of 0.05-0.1% is typically optimal.
- SDS should be used with caution and only in specific, optimized applications. For fluorescent Western blotting on PVDF membranes, a very low concentration of SDS (0.01-0.02%) in the secondary antibody diluent can be advantageous for minimizing background. However, it should be avoided with nitrocellulose membranes and in ELISA applications.

Ultimately, empirical testing is often necessary to determine the optimal buffer composition for a particular antibody and experimental system. By understanding the fundamental properties of these detergents, researchers can make informed decisions to enhance the quality and reliability of their immunoassay data.

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References

- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. What is the difference between ionic and nonionic detergents? | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. research.fredhutch.org [research.fredhutch.org]
- 6. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 7. licorbio.com [licorbio.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 11. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
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